Cortisol sulfate sodium

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

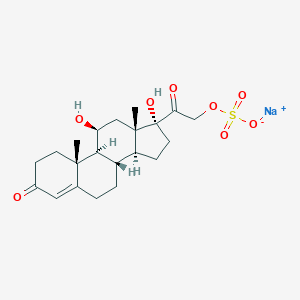

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKQHUMDQFOLHE-WDCKKOMHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939934 | |

| Record name | Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1852-36-4 | |

| Record name | Hydrocortisone 21-(sodium sulphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrocortisone 21-(sodium sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the History of Cortisol Metabolism Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cortisol, a glucocorticoid steroid hormone, is a cornerstone of human physiology, regulating a wide array of metabolic, cardiovascular, immune, and homeostatic functions. Its discovery and the subsequent elucidation of its metabolic pathways have been pivotal moments in medical history, leading to the development of powerful therapeutic agents and a deeper understanding of endocrine function. This in-depth technical guide provides a comprehensive overview of the history of cortisol metabolism research, detailing the key discoveries, experimental methodologies, and quantitative data that have shaped our current understanding.

I. The Dawn of Corticosteroid Research: Isolation and Identification

The story of cortisol begins in the 1930s with the quest to isolate the active principles of the adrenal cortex. Building on the earlier work of Thomas Addison, who in the mid-19th century described the syndrome of adrenal insufficiency, researchers sought to identify the life-sustaining substances produced by these glands.

A. The Seminal Work of Edward C. Kendall

At the Mayo Clinic, biochemist Edward C. Kendall embarked on a systematic effort to extract and identify the hormones of the adrenal cortex. His meticulous work, spanning several years, involved processing vast quantities of adrenal glands from cattle. By 1935, Kendall and his team had successfully isolated several crystalline compounds, which they labeled alphabetically as Compounds A, B, C, D, E, and F.[1][2] Compound E would later be identified as cortisone (B1669442), and Compound F as cortisol.[1]

Experimental Protocol: Isolation of Cortical Steroids (Kendall's Method - Reconstructed)

-

Source Material: Large quantities of bovine adrenal glands were obtained from slaughterhouses.

-

Initial Extraction: The glands were minced and extracted with an organic solvent, likely ethanol (B145695) or acetone, to remove the steroid hormones from the tissue matrix. This initial extraction would also precipitate proteins.

-

Solvent Partitioning: The crude extract was then subjected to a series of solvent-solvent partitioning steps to separate the lipophilic steroids from more polar and non-polar impurities. A typical scheme would involve partitioning between ethanol/water and a non-polar solvent like benzene (B151609) or petroleum ether.

-

Fractional Crystallization: The partially purified steroid mixture was then subjected to fractional crystallization from various solvents. This painstaking process involved dissolving the mixture in a hot solvent and allowing it to cool slowly, with different compounds crystallizing out at different temperatures and concentrations.

-

Chemical Characterization: The isolated crystalline compounds were then characterized by their melting points, optical rotation, and elemental analysis to determine their chemical formulas.

This multi-step and arduous process eventually yielded small, precious quantities of the individual corticosteroids, paving the way for the investigation of their biological activities.

II. The Therapeutic Breakthrough: Cortisone and Rheumatoid Arthritis

The discovery of the potent anti-inflammatory effects of "Compound E" (cortisone) by Philip S. Hench, a rheumatologist at the Mayo Clinic, marked a turning point in medicine. Hench had observed that patients with rheumatoid arthritis often experienced remission of their symptoms during pregnancy or bouts of jaundice, leading him to hypothesize the existence of an endogenous anti-inflammatory substance.[3]

A. The First Clinical Trial (1948)

In 1948, with a small supply of Compound E provided by Kendall, Hench administered the hormone to a 29-year-old woman severely disabled by rheumatoid arthritis.[3][4] The results were dramatic and unprecedented. Within days, the patient's joint pain and inflammation subsided, and she was able to move freely for the first time in years.[4] This landmark experiment was published in the Proceedings of the Staff Meetings of the Mayo Clinic in 1949.[5][6]

Experimental Protocol: First Clinical Administration of Cortisone (Hench's 1948 Trial - Reconstructed)

Based on Hench's Nobel lecture and subsequent publications, the protocol for this initial trial can be reconstructed as follows:

-

Patient Selection: A female patient with severe, debilitating rheumatoid arthritis.

-

Drug Formulation: "Compound E" (cortisone acetate) suspended in saline.

-

Dosage and Administration: An initial dose of 100 mg of cortisone acetate (B1210297) was administered via intramuscular injection.[3][4] The dosage was then adjusted based on the clinical response.

-

Monitoring: The patient's clinical status was closely monitored, including subjective reports of pain and stiffness, and objective measures of joint swelling and mobility.

-

Outcome: The trial demonstrated a rapid and profound anti-inflammatory effect, leading to a significant improvement in the patient's condition.

The success of this initial trial was quickly replicated in other patients, and in 1950, Hench, Kendall, and the Swiss chemist Tadeus Reichstein, who had independently synthesized cortisone, were awarded the Nobel Prize in Physiology or Medicine.[7][8]

III. Unraveling the Metabolic Pathways

Following the discovery of its therapeutic potential, research efforts intensified to understand the biosynthesis, metabolism, and mode of action of cortisol.

A. Cortisol Biosynthesis

Cortisol is synthesized in the zona fasciculata of the adrenal cortex from the precursor molecule, cholesterol. This multi-step process is catalyzed by a series of enzymes, primarily from the cytochrome P450 superfamily.

B. Cortisol Metabolism and Inactivation

Once released into the circulation, cortisol undergoes extensive metabolism, primarily in the liver, to more water-soluble compounds that can be excreted in the urine. The key enzymes involved in this process are 11β-hydroxysteroid dehydrogenases (11β-HSDs), 5α- and 5β-reductases, and UDP-glucuronosyltransferases (UGTs).

Quantitative Data on Cortisol Metabolism

The following tables summarize key quantitative parameters related to cortisol metabolism.

Table 1: Pharmacokinetic Parameters of Cortisol and Major Metabolites

| Compound | Half-life (t½) | Clearance Rate (CL) | Volume of Distribution (Vd) |

| Cortisol | 66 - 120 min[9][10] | 150 - 200 L/day | ~20 L |

| Cortisone | ~30 min | - | - |

| Tetrahydrocortisol (THF) | ~6.8 hours[11] | - | - |

| Tetrahydrocortisone (THE) | ~6.8 hours[11] | - | - |

Table 2: Kinetic Parameters of Key Cortisol Metabolizing Enzymes

| Enzyme | Substrate | K_m | V_max | Inhibitor | K_i |

| 11β-HSD1 | Cortisone | ~2.1 µM[12] | - | Carbenoxolone | - |

| 11β-HSD2 | Cortisol | ~60 nM[13] | - | Glycyrrhetinic acid | ~8.7 nM[13] |

| 5α-Reductase | Cortisol | - | - | Finasteride | - |

| 5β-Reductase | Cortisol | - | - | - | - |

| UGT2B7 | Aldosterone | - | - | - | - |

Note: Kinetic parameters can vary depending on the experimental conditions and tissue source. The values presented here are representative.

IV. The Molecular Mechanism of Action: The Glucocorticoid Receptor

The physiological effects of cortisol are mediated by the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.

Upon entering the cell, cortisol binds to the GR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs). This binding event causes a conformational change in the GR, leading to the dissociation of the HSPs. The activated GR-cortisol complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the wide-ranging physiological effects of cortisol.

V. Evolution of Analytical Techniques

The ability to accurately measure cortisol and its metabolites has been crucial for both research and clinical diagnostics. Analytical methods have evolved significantly over the decades.

-

Early Bioassays (1930s-1940s): Initial studies relied on cumbersome and often imprecise bioassays, such as the ability of adrenal extracts to sustain life in adrenalectomized animals.

-

Colorimetric and Fluorometric Assays (1950s): The development of chemical assays provided a more direct way to quantify corticosteroids, but these methods often lacked specificity.

-

Radioimmunoassay (RIA) (1960s-1980s): The advent of RIA revolutionized hormone measurement, offering high sensitivity and improved specificity.

-

Chromatographic Methods (1970s-present): Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors provided the ability to separate and quantify individual steroid metabolites.

-

Mass Spectrometry (MS) (1980s-present): The coupling of GC or LC with mass spectrometry (GC-MS and LC-MS) has become the gold standard for steroid analysis, offering unparalleled specificity, sensitivity, and the ability to perform comprehensive steroid profiling.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling (General Overview)

-

Sample Preparation: Biological samples (e.g., urine, plasma) are subjected to an extraction procedure, often involving solid-phase extraction (SPE), to isolate the steroid fraction.

-

Enzymatic Hydrolysis: To measure conjugated steroids (glucuronides and sulfates), the extract is treated with enzymes (β-glucuronidase and sulfatase) to cleave the conjugates and release the free steroids.

-

Derivatization: The steroid hydroxyl and keto groups are chemically modified (derivatized), typically by silylation, to increase their volatility and thermal stability for GC analysis.

-

GC Separation: The derivatized steroid mixture is injected into a gas chromatograph, where the individual components are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection and Quantification: As the separated steroids elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions provides a unique "fingerprint" for each steroid, allowing for highly specific identification and quantification.

Conclusion

The history of cortisol metabolism research is a testament to the power of scientific inquiry, from the painstaking isolation of a life-saving hormone to the detailed elucidation of its complex molecular pathways. The pioneering work of researchers like Kendall and Hench not only revolutionized the treatment of inflammatory diseases but also laid the foundation for modern endocrinology. Today, with the advent of sophisticated analytical techniques and a deeper understanding of the intricate regulation of cortisol metabolism, researchers and drug development professionals are better equipped than ever to explore the nuances of glucocorticoid action and develop novel therapeutic strategies for a wide range of human diseases.

References

- 1. nobelprize.org [nobelprize.org]

- 2. 5α-Reductase Type 2 Regulates Glucocorticoid Action and Metabolic Phenotype in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biographicalmemoirs.org [biographicalmemoirs.org]

- 4. researchgate.net [researchgate.net]

- 5. Hench, P.S., Kendall, E.C., Slocumb, C.H. and Polley, H.F. (1949) The effect of a hormone of the adrenal cortex (17-hydroxy-11-dehydrocorticosterone Compound E) and of pituitary adrenocorticotropic hormone on rheumatoid arthritis. Proceedings of the Staff Meetings of the Mayo Clinic, 24, 181-197. - References - Scientific Research Publishing [scirp.org]

- 6. The effect of a hormone of the adrenal cortex (17-hydroxy-11-dehydrocorticosterone; compound E) and of pituitary adrenocorticotropic hormone on rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rescorp.org [rescorp.org]

- 8. Edward Calvin Kendall | Nobel Prize, Cortisone, Adrenal Hormones | Britannica [britannica.com]

- 9. Edward Calvin Kendall: A Pioneer in Biochemistry and Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Determination of the kinetics of rat UDP-glucuronosyltransferases (UGTs) in liver and intestine using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Discovery and Analysis of Sulfated Steroids in the Adrenal Glands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adrenal glands are dynamic steroidogenic organs, producing a complex array of hormones that regulate a wide range of physiological processes. While the roles of glucocorticoids and mineralocorticoids have been extensively studied, a class of steroid conjugates, the sulfated steroids, has garnered increasing attention for its significant contributions to endocrine function and its potential as a reservoir for potent sex steroids. This technical guide provides a comprehensive overview of the discovery, analysis, and biological significance of sulfated steroids originating from the adrenal glands. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals working in endocrinology, steroid biochemistry, and pharmacology.

A Historical Perspective: The Unveiling of Adrenal Sulfated Steroids

The journey to understanding adrenal sulfated steroids has been a gradual process, built upon foundational discoveries in steroid chemistry and analytical methodology.

-

Early Steroid Research: The early 20th century marked a period of intense investigation into the adrenal cortex, leading to the isolation of numerous cortical steroids between 1930 and 1949.[1] The development of colorimetric assays, such as the Liebermann-Burchard test, initially used for cholesterol and other unsaturated steroids, laid the groundwork for the qualitative and quantitative detection of steroids in biological samples.[2][3] This reaction, based on the formation of a series of colors with acetic anhydride (B1165640) and sulfuric acid, was a key tool in early steroid chemistry.[2]

-

The Dawn of Sulfation Research: The enzymatic sulfation of steroids was first described in the mid-1950s.[4] Initially, this process was viewed primarily as a mechanism for solubilizing steroids to facilitate their excretion.[4] However, this perspective began to shift as researchers recognized that sulfated steroids were present in circulation at remarkably high concentrations.

-

Identification in the Adrenal Gland: Dehydroepiandrosterone sulfate (B86663) (DHEAS) was identified as a major secretory product of the human adrenal gland.[5] Subsequent research confirmed that the adrenal glands possess the necessary enzymatic machinery, specifically sulfotransferases, to sulfate a variety of steroid substrates.[5] Alongside the abundant DHEAS, other sulfated steroids, including pregnenolone (B344588) sulfate, cholesterol sulfate, and 5-androstenediol-3-sulfate, have been identified as products of the healthy adrenal gland.[6][7]

Biological Roles and Signaling Pathways of Adrenal Sulfated Steroids

The primary role of adrenal sulfation is now understood to be the creation of a large, circulating reservoir of inactive steroid precursors.[4][8] This "intracrine" model posits that peripheral tissues can take up these sulfated steroids and, through the action of the enzyme steroid sulfatase (STS), hydrolyze them back to their unconjugated, biologically active forms.[8][9]

The DHEAS Reservoir and Peripheral Androgen Synthesis

Dehydroepiandrosterone sulfate (DHEAS) is the most abundant steroid hormone in human circulation, with its production being a key function of the adrenal zona reticularis.[6][7] DHEAS itself has minimal androgenic activity.[10] However, in peripheral tissues such as the prostate, adipose tissue, and skin, it can be converted back to DHEA by STS.[11] DHEA then serves as a precursor for the synthesis of more potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), as well as estrogens.[11][12] This pathway is a crucial source of androgens, particularly in women and in men with suppressed testicular function.[11]

Other Adrenal Sulfated Steroids

-

Pregnenolone Sulfate (PregS): While DHEAS shows a modest acute response to ACTH, pregnenolone sulfate exhibits a prominent and rapid increase following ACTH stimulation, suggesting it may be a key marker of acute adrenal activation.[1][4][13] Pregnenolone sulfate also has direct effects in the central nervous system, where it acts as a neurosteroid.[14]

-

Cholesterol Sulfate: Found endogenously in adrenal mitochondria, cholesterol sulfate can influence steroidogenesis by inhibiting the intramitochondrial movement of cholesterol.[15] It can also be converted to pregnenolone sulfate within the fetal adrenal gland.[16][17]

-

5-Androstenediol-3-Sulfate (Adiol-S): The serum levels of this sulfated steroid increase in parallel with DHEAS during childhood, reflecting the maturation of the adrenal zona reticularis.[18]

Quantitative Analysis of Sulfated Steroids in Adrenal Glands

The following tables summarize the concentrations of various sulfated steroids as reported in the literature. It is important to note that concentrations can vary significantly based on the sample type (adrenal tissue vs. adrenal vein plasma), analytical methodology, and physiological state (e.g., basal vs. ACTH-stimulated).

| Sulfated Steroid | Species | Sample Type | Concentration | Citation |

| DHEAS | Human | Adrenal Vein Plasma (Basal) | ~2000 - 15000 ng/mL | [19] |

| DHEAS | Human | Adrenal Vein Plasma (Post-ACTH) | ~10000 - 50000 ng/mL | [19] |

| Pregnenolone Sulfate | Human | Adrenal Vein Plasma (Basal) | ~50 - 500 ng/mL | [1] |

| Pregnenolone Sulfate | Human | Adrenal Vein Plasma (Post-ACTH) | ~5000 - 30000 ng/mL | [1] |

| 5-Androstenediol-3-Sulfate | Human | Serum (Adults) | ~10 - 100 ng/mL | [18] |

| Cortisol-21-Sulfate | Human | Adrenal Vein Plasma | 20 to 40 times higher than peripheral blood | [20] |

| Cholesterol Sulfate | Rat | Adrenal Mitochondria | 0.05 to 0.8 nmol/mg protein | [15] |

Experimental Protocols for the Analysis of Adrenal Sulfated Steroids

The accurate quantification of sulfated steroids from adrenal tissue requires a multi-step process involving tissue homogenization, extraction, purification, and instrumental analysis.

Tissue Homogenization and Extraction

-

Tissue Preparation: Adrenal gland tissue should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis to prevent enzymatic degradation.

-

Homogenization: The frozen tissue is weighed and homogenized in a suitable buffer, typically a phosphate (B84403) buffer, on ice. A Potter-Elvehjem homogenizer or a bead-based disruption system can be used to ensure complete tissue lysis.

-

Organic Solvent Extraction: To extract the steroids, an organic solvent such as ethanol (B145695) or ethyl acetate (B1210297) is added to the homogenate.[21][22] The mixture is vortexed vigorously and then centrifuged to separate the organic and aqueous phases. The supernatant containing the steroids is carefully collected. This process may be repeated to maximize extraction efficiency.

Solid-Phase Extraction (SPE) for Purification and Fractionation

Solid-phase extraction is a critical step for purifying the steroid extracts and separating unconjugated and sulfated steroids.[9][23][24]

-

SPE Cartridge Selection: Anion exchange cartridges, such as Oasis WAX (Weak Anion Exchange), are commonly used to retain the negatively charged sulfated steroids.

-

Sample Loading: The dried and reconstituted steroid extract is loaded onto the pre-conditioned SPE cartridge.

-

Washing: The cartridge is washed with a non-polar solvent (e.g., hexane) to remove lipids and other interfering substances, followed by a milder solvent (e.g., methanol (B129727)/water mixture) to elute unconjugated steroids.

-

Elution of Sulfated Steroids: The retained sulfated steroids are then eluted using a stronger solvent, often containing a small amount of a weak base like ammonium (B1175870) hydroxide (B78521) in an organic solvent (e.g., methanol).[23]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for steroid profiling, but it requires derivatization of the analytes to increase their volatility.[25][26]

-

Hydrolysis (Optional but common): For the analysis of total steroid content, the sulfated steroid fraction is first hydrolyzed enzymatically (using sulfatase) or chemically to cleave the sulfate group.

-

Derivatization: The hydroxyl and keto groups of the steroids are derivatized, typically by silylation (e.g., with MSTFA) or methoximation followed by silylation, to make them amenable to gas chromatography.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column). The temperature program of the GC oven is optimized to achieve separation of the different steroid derivatives.

-

MS Detection: The separated compounds are introduced into a mass spectrometer. Electron ionization (EI) is commonly used, and the resulting fragmentation patterns are used for identification and quantification by comparing them to spectral libraries and authentic standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS has become the method of choice for the analysis of sulfated steroids as it often allows for their direct measurement without derivatization.[8][20][27]

-

Chromatographic Separation: The purified sulfated steroid fraction is injected into a liquid chromatograph. Reversed-phase chromatography using a C18 or similar column is typically employed. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate (B1220265) to improve ionization, is used to separate the different sulfated steroids.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode, which is highly sensitive for sulfated compounds.

-

Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻) of a specific sulfated steroid in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly selective technique provides excellent sensitivity and specificity for quantitative analysis.

Visualizations of Key Pathways and Workflows

Signaling Pathways

Caption: Adrenal synthesis and peripheral activation of DHEAS.

Experimental Workflows

Caption: Workflow for sulfated steroid analysis from adrenal tissue.

Conclusion

The discovery and ongoing investigation of sulfated steroids have fundamentally changed our understanding of adrenal endocrinology. No longer viewed as simple metabolic byproducts, these molecules are now recognized as key players in a sophisticated system of hormone regulation. The analytical techniques outlined in this guide, particularly LC-MS/MS, have been instrumental in elucidating the complex profiles of sulfated steroids in the adrenal glands and their dynamic changes in response to physiological stimuli. For researchers and drug development professionals, a thorough understanding of the biosynthesis, circulation, and peripheral activation of adrenal sulfated steroids is essential for identifying novel therapeutic targets and developing innovative treatments for a range of endocrine disorders.

References

- 1. Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. academic.oup.com [academic.oup.com]

- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 8. A comprehensive LC-MS/MS method for the simultaneous measurement of 24 adrenal steroids: From research to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A simple method for the small scale synthesis and solid-phase extraction purification of steroid sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 11. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Adrenal Androgens and Aging - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro | Semantic Scholar [semanticscholar.org]

- 15. Cholesterol sulfate is a naturally occurring inhibitor of steroidogenesis in isolated rat adrenal mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sterol sulfate metabolism in the adrenals of the human fetus, anencephalic newborn, and adult - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Age-dependent Increases in Adrenal Cytochrome b5 and Serum 5-Androstenediol-3-sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jme.bioscientifica.com [jme.bioscientifica.com]

- 20. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. stressmarq.com [stressmarq.com]

- 22. arborassays.com [arborassays.com]

- 23. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 24. researchgate.net [researchgate.net]

- 25. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 27. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Sulfation of Corticosteroids by Sulfotransferases

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic sulfation of corticosteroids, a critical phase II metabolic pathway, is orchestrated by a superfamily of enzymes known as sulfotransferases (SULTs). This process plays a pivotal role in regulating the bioactivity, bioavailability, and excretion of both endogenous and synthetic corticosteroids. By converting these lipophilic hormones into water-soluble sulfate (B86663) conjugates, sulfation generally leads to their inactivation and facilitates their elimination from the body. However, the resulting sulfated steroids can also serve as a reservoir for active hormone regeneration and may possess intrinsic biological activities. This technical guide provides a comprehensive overview of the core principles of corticosteroid sulfation, focusing on the key SULT isoforms involved, their kinetic properties, and the experimental methodologies used to investigate these crucial biotransformations. Detailed protocols for key experiments are provided, alongside visual representations of relevant signaling pathways and experimental workflows to aid in comprehension and application in a research and drug development setting.

Introduction to Corticosteroid Sulfation

Corticosteroids, both naturally occurring glucocorticoids like cortisol and synthetic analogs such as dexamethasone (B1670325) and prednisolone, are indispensable therapeutic agents for a wide range of inflammatory and autoimmune disorders. Their pharmacological effects are tightly regulated by metabolic processes, among which sulfation is of paramount importance. This conjugation reaction involves the transfer of a sulfonate group (SO3-) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the corticosteroid molecule.[1][2] This reaction is catalyzed by cytosolic SULT enzymes, primarily in the liver, adrenal glands, and other peripheral tissues.[2][3]

The addition of the negatively charged sulfate moiety dramatically increases the water solubility of the corticosteroid, hindering its ability to cross cell membranes and bind to its cognate glucocorticoid receptor (GR).[2][4] Consequently, sulfation is generally considered a detoxification and inactivation pathway.[2] However, the reversible nature of this process, through the action of steroid sulfatases (STS), allows for the regeneration of active corticosteroids in specific tissues, highlighting a sophisticated layer of pre-receptor regulation.[2][5]

Key Sulfotransferases in Corticosteroid Metabolism

Several cytosolic SULT isoforms have been identified to play a role in the sulfation of corticosteroids. The primary enzymes involved belong to the SULT1 and SULT2 families.

-

SULT2A1 (Dehydroepiandrosterone Sulfotransferase - DHEA-ST): As its name suggests, SULT2A1 exhibits a high affinity for the adrenal androgen precursor dehydroepiandrosterone (B1670201) (DHEA).[6] It is highly expressed in the liver and adrenal glands and is considered a major enzyme in the sulfation of various hydroxysteroids, including corticosteroids.[3][6]

-

SULT1A1: This is a phenol-preferring SULT isoform that also demonstrates activity towards a range of steroids.[7] Its broad substrate specificity makes it a significant contributor to the overall sulfation of corticosteroids.

-

SULT1E1 (Estrogen Sulfotransferase): While its primary substrates are estrogens, SULT1E1 can also sulfate other steroids, including certain corticosteroids.[3] The expression of SULT1E1 can be regulated by glucocorticoids, suggesting a feedback mechanism in corticosteroid homeostasis.[8]

-

SULT1A3: This isoform is primarily involved in the sulfation of monoamines, but it has also been shown to be inducible by glucocorticoids, hinting at a potential role in corticosteroid metabolism.

-

SULT2B1: This isoform exists as two splice variants, SULT2B1a and SULT2B1b, and is involved in the sulfation of cholesterol and other 3β-hydroxysteroids.

Quantitative Data on Corticosteroid Sulfation

The efficiency of sulfation for a given corticosteroid by a specific SULT isoform is determined by the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. A compilation of available kinetic data is presented in Table 1.

| SULT Isoform | Corticosteroid Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference(s) |

| SULT2A1 | DHEA | 0.8 - 3.7 | Not consistently reported | [9] |

| SULT2A1 | Pregnenolone | 1.9 - 4.9 | Not consistently reported | [9] |

| SULT2A1 | Androsterone | 2.1 | Not consistently reported | [9] |

| SULT1E1 | DHEA | 0.2 | Not consistently reported | [9] |

| SULT2A1 | DHEA | 0.8 ± 0.3 | 245 ± 40 nmol/min/mg | [10] |

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, PAPS concentration, enzyme source).

Signaling Pathways and Regulation

The expression and activity of sulfotransferases are subject to complex regulatory mechanisms, including transcriptional control by nuclear receptors. Glucocorticoids themselves can regulate the expression of SULTs, creating feedback loops that influence their own metabolism and activity.

Caption: Glucocorticoid-mediated induction of SULT1E1 expression.

This diagram illustrates how glucocorticoids, by activating the glucocorticoid receptor, can increase the transcription of the SULT1E1 gene. The resulting increase in SULT1E1 protein leads to enhanced sulfation and inactivation of estrogens, representing a mechanism of hormonal crosstalk.

Experimental Protocols

A variety of in vitro and in vivo methods are employed to study the enzymatic sulfation of corticosteroids. Below are detailed protocols for some of the most common and powerful techniques.

Radioisotopic Sulfotransferase Assay

This classic and highly sensitive assay measures the transfer of a radiolabeled sulfate group from [³⁵S]PAPS to the corticosteroid substrate.

Materials:

-

Recombinant human SULT enzyme or cytosolic fraction from a relevant tissue/cell line

-

Corticosteroid substrate (e.g., cortisol, dexamethasone)

-

[³⁵S]PAPS (3'-phosphoadenosine-5'-phospho[³⁵S]sulfate)

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 10 mM MgCl₂ and 1 mM dithiothreitol (B142953) (DTT)

-

Stop Solution: 0.1 M barium acetate

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of the corticosteroid substrate, and the SULT enzyme preparation in a microcentrifuge tube. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding [³⁵S]PAPS (final concentration typically 0.5-1.0 µM).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding an equal volume of the stop solution. This will precipitate the unused [³⁵S]PAPS as barium sulfate.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitate.

-

Carefully transfer a known volume of the supernatant, which contains the [³⁵S]sulfated corticosteroid, to a scintillation vial.

-

Add scintillation cocktail to the vial and quantify the radioactivity using a scintillation counter.

-

Calculate the amount of sulfated product formed based on the specific activity of the [³⁵S]PAPS.

Cell-Based Sulfotransferase Assay in HepG2 Cells

The human hepatoma cell line HepG2 is a widely used model for studying drug metabolism as it expresses a range of SULT isoforms.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

-

Corticosteroid for treatment

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

Materials for sulfotransferase activity assay (as described in 5.1 or a non-radioactive method)

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells in appropriate flasks or plates until they reach the desired confluency (typically 70-80%).

-

Treat the cells with the corticosteroid of interest at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

-

-

Cell Lysate Preparation:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add cell lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant, which contains the cytosolic fraction with the SULT enzymes.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysate using a standard protein assay.

-

-

Sulfotransferase Activity Assay:

-

Perform a sulfotransferase assay using the cell lysate as the enzyme source, as described in the radioisotopic assay protocol (5.1) or an alternative method. The activity is typically normalized to the protein concentration of the lysate.

-

LC-MS/MS Analysis of Sulfated Corticosteroids

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the direct quantification of sulfated corticosteroids in biological matrices.[11][12][13]

Materials:

-

Biological sample (e.g., plasma, urine, cell culture supernatant)

-

Internal standard (e.g., a stable isotope-labeled sulfated corticosteroid)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE (e.g., methanol (B129727), water, acetonitrile)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Solid-Phase Extraction):

-

Spike the biological sample with the internal standard.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interfering substances.

-

Elute the sulfated corticosteroids with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the sulfated corticosteroids using a reverse-phase C18 column with a gradient elution of water and acetonitrile, both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use selected reaction monitoring (SRM) to detect the precursor ion (the deprotonated molecule [M-H]⁻) of the sulfated corticosteroid and a specific product ion generated by collision-induced dissociation (typically the loss of SO₃, m/z 80).

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the sulfated corticosteroid standard.

-

Quantify the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Experimental Workflow

A typical research project investigating the sulfation of a novel corticosteroid would follow a logical workflow, from initial characterization to more complex cellular and in vivo studies.

Caption: A generalized experimental workflow for investigating corticosteroid sulfation.

Conclusion

The enzymatic sulfation of corticosteroids by sulfotransferases is a fundamental metabolic pathway with profound implications for the therapeutic efficacy and safety of this important class of drugs. A thorough understanding of the SULT isoforms involved, their kinetic properties, and the regulatory networks that govern their expression is essential for drug development professionals and researchers in the field. The experimental protocols and workflows detailed in this guide provide a robust framework for investigating the intricate interplay between corticosteroids and the sulfation machinery, ultimately contributing to the design of safer and more effective therapeutic strategies.

References

- 1. SULFATION PATHWAYS: Insights into steroid sulfation and desulfation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogen Sulfotransferase and Sulfatase in Steroid Homeostasis, Metabolic Disease, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jme.bioscientifica.com [jme.bioscientifica.com]

- 5. The Regulation of Steroid Action by Sulfation and Desulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Glucocorticoids Antagonize Estrogens by Glucocorticoid Receptor–Mediated Activation of Estrogen Sulfotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. unitedchem.com [unitedchem.com]

- 12. jme.bioscientifica.com [jme.bioscientifica.com]

- 13. jme.bioscientifica.com [jme.bioscientifica.com]

An In-depth Technical Guide to the Biosynthesis of Cortisol Sulfate Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortisol, a primary glucocorticoid hormone, plays a critical role in a wide array of physiological processes, including metabolism, immune response, and stress regulation.[1] Its bioactivity and clearance are modulated through various metabolic pathways, including sulfation. The addition of a sulfate (B86663) group, catalyzed by sulfotransferase (SULT) enzymes, converts cortisol into cortisol sulfate, a more water-soluble conjugate.[2] This biotransformation facilitates its transport in circulation and subsequent excretion.[2] While historically viewed as an inactivation and elimination pathway, emerging evidence suggests that sulfated steroids may have their own biological activities and can act as a reservoir for the regeneration of active hormones.[2][3] This technical guide provides a comprehensive overview of the biosynthesis of cortisol and its subsequent sulfation to cortisol sulfate sodium, detailing the enzymatic reactions, regulatory mechanisms, and relevant experimental methodologies.

I. The Biosynthetic Pathway of Cortisol

The synthesis of cortisol from cholesterol is a multi-step process that occurs primarily in the zona fasciculata of the adrenal cortex.[1][4] This pathway involves a series of enzymatic reactions catalyzed by members of the cytochrome P450 superfamily and hydroxysteroid dehydrogenases.

The key enzymatic steps in cortisol biosynthesis are:

-

Cholesterol to Pregnenolone: The rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone. This reaction is catalyzed by the enzyme cholesterol side-chain cleavage enzyme (P450scc) , also known as CYP11A1, located in the inner mitochondrial membrane.[5]

-

Pregnenolone to Progesterone (B1679170): Pregnenolone is then converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD) .[4]

-

Progesterone to 17α-Hydroxyprogesterone: The enzyme 17α-hydroxylase/17,20-lyase (P450c17 or CYP17A1) , located in the smooth endoplasmic reticulum, hydroxylates progesterone at the 17α position to form 17α-hydroxyprogesterone.[5]

-

17α-Hydroxyprogesterone to 11-Deoxycortisol: This conversion is catalyzed by 21-hydroxylase (P450c21 or CYP21A2) .[4]

-

11-Deoxycortisol to Cortisol: The final step is the hydroxylation of 11-deoxycortisol at the 11β position by 11β-hydroxylase (P450c11β or CYP11B1) in the mitochondria to produce cortisol.[4]

The following diagram illustrates the core biosynthetic pathway of cortisol.

II. Sulfation of Cortisol to Cortisol Sulfate

Following its synthesis, cortisol can undergo sulfation, primarily at the C21 hydroxyl group, to form cortisol 21-sulfate.[6][7] This reaction is catalyzed by cytosolic sulfotransferase enzymes (SULTs) and utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor.[8]

Enzymology of Cortisol Sulfation

Several SULT enzymes have been shown to catalyze the sulfation of cortisol, with varying substrate preferences and efficiencies. Studies in rats have identified multiple steroid sulfotransferases (STI, STII, and STIII) in the liver, with STI and STIII showing the highest preference for cortisol.[6] In humans, the primary enzyme responsible for the sulfation of hydroxysteroids like DHEA is SULT2A1 .[9][10] While SULT2A1 is a candidate for cortisol sulfation, other SULTs may also be involved. The SULT1E1 enzyme, for instance, is known to sulfonate estrogenic compounds.[4] Further research is needed to fully elucidate the specific human SULT isoforms with the highest affinity for cortisol.

The general reaction for cortisol sulfation is as follows:

Cortisol + PAPS ---(Sulfotransferase)---> Cortisol 21-Sulfate + PAP

The following diagram depicts the sulfation of cortisol.

III. Regulation of Cortisol and Cortisol Sulfate Biosynthesis

The biosynthesis of cortisol and the expression of sulfotransferase enzymes are tightly regulated by complex signaling pathways.

Regulation of Cortisol Synthesis

The primary regulator of cortisol synthesis is the hypothalamic-pituitary-adrenal (HPA) axis .[1] In response to stress, the hypothalamus secretes corticotropin-releasing hormone (CRH), which stimulates the anterior pituitary to release adrenocorticotropic hormone (ACTH).[1] ACTH then acts on the adrenal cortex to stimulate the synthesis and release of cortisol. Cortisol, in turn, exerts negative feedback on both the hypothalamus and the pituitary to inhibit further CRH and ACTH secretion.[1]

Regulation of Cortisol Sulfotransferase Gene Expression

The expression of sulfotransferase genes is regulated by various factors, including hormones. Glucocorticoids themselves can regulate the expression of certain SULT genes, suggesting a feedback mechanism.[11] For instance, dexamethasone (B1670325) has been shown to increase the expression of hydroxysteroid sulfotransferase-a in rats.[11] The transcription of the human SULT2A1 gene, a key enzyme in steroid sulfation, is regulated by the transcription factors steroidogenic factor 1 (SF1) and GATA-6 in the adrenal glands.[9][10]

IV. Quantitative Data

The following tables summarize key quantitative data related to cortisol biosynthesis and sulfation.

Table 1: Michaelis-Menten Constants (Km) for Cortisol Sulfation in Various Species

| Species | Enzyme/Tissue | Substrate | Km (µM) | Reference |

| Chicken | Liver Cytosol | Cortisol | 10-30 | [7] |

| Gerbil | Liver Cytosol | Cortisol | 10-30 | [7] |

| Hamster | Liver Cytosol | Cortisol | ~300 | [7] |

Table 2: Lower Limits of Quantitation (LLOQ) for Cortisol and Related Steroids in Human Plasma using LC-MS/MS

| Analyte | LLOQ (ng/mL) | Reference |

| Cortisol | 1.00 | [12] |

| Cortisone | 0.500 | [12] |

| Prednisolone (B192156) | 2.00 | [12] |

| Prednisone (B1679067) | 0.500 | [12] |

V. Experimental Protocols

A. Measurement of Cortisol Sulfotransferase Activity (Radioisotopic Assay)

This protocol is adapted from methodologies used in the study of hepatic cortisol sulfation.[7][13]

Objective: To determine the enzymatic activity of cortisol sulfotransferase in a given tissue cytosol.

Materials:

-

Tissue cytosol preparation

-

[14C]-Cortisol (radiolabeled substrate)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl₂)

-

Scintillation cocktail

-

Scintillation counter

-

Microcentrifuge tubes

-

Water bath at 37°C

-

Organic solvent (e.g., ethyl acetate) for extraction

Procedure:

-

Prepare a reaction mixture containing buffer, DTT, MgCl₂, and PAPS.

-

Add a known amount of tissue cytosol to the reaction mixture.

-

Initiate the reaction by adding [14C]-Cortisol.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an organic solvent to extract the unreacted [14C]-Cortisol.

-

Centrifuge to separate the aqueous and organic phases. The aqueous phase will contain the radiolabeled cortisol sulfate.

-

Transfer an aliquot of the aqueous phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the amount of cortisol sulfate formed based on the specific activity of the [14C]-Cortisol.

The following diagram outlines the workflow for the radioisotopic assay.

B. Quantitative Analysis of Cortisol and Cortisol Sulfate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of steroids in biological matrices.[12][14]

Objective: To simultaneously quantify cortisol and cortisol sulfate in a biological sample (e.g., plasma, urine).

Materials:

-

Biological sample (plasma, urine, etc.)

-

Internal standards (e.g., deuterated cortisol, deuterated cortisol sulfate)

-

Solvents for extraction (e.g., methyl tert-butyl ether)

-

Reconstitution solvent

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

-

C18 reversed-phase analytical column

Procedure:

-

Sample Preparation:

-

Thaw the biological sample.

-

Add internal standards.

-

Perform liquid-liquid extraction or solid-phase extraction to isolate the analytes and remove interfering substances.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC Separation:

-

Inject the prepared sample into the LC system.

-

Separate cortisol and cortisol sulfate from other matrix components using a C18 column with a suitable mobile phase gradient (e.g., water and methanol (B129727) with formic acid).

-

-

MS/MS Detection:

-

Introduce the eluent from the LC into the mass spectrometer.

-

Use electrospray ionization in either positive or negative ion mode.

-

Perform multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for cortisol, cortisol sulfate, and their respective internal standards.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of cortisol and cortisol sulfate in the samples by comparing their peak area ratios to the internal standards against the calibration curve.

-

VI. Conclusion

The biosynthesis of cortisol is a well-defined pathway, and its subsequent sulfation to cortisol sulfate represents a key metabolic step influencing its bioavailability and clearance. Understanding the enzymes, regulatory networks, and analytical methodologies associated with this compound is crucial for researchers in endocrinology, drug development, and clinical diagnostics. This technical guide provides a foundational overview to aid in the design and interpretation of studies in this important area of steroid biochemistry. Further research into the specific human sulfotransferases involved in cortisol sulfation and their kinetic properties will provide a more complete picture of this metabolic pathway.

References

- 1. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. SULFATION PATHWAYS: The steroid sulfate axis and its relationship to maternal behaviour and mental health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sulfation Pathways During Neurodevelopment [frontiersin.org]

- 5. Expression of StAR and Key Genes Regulating Cortisol Biosynthesis in Near Term Ovine Fetal Adrenocortical Cells: Effects of Long-Term Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic sulfation of steroids: I. The enzymatic basis for the sex difference in cortisol sulfation by rat liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic sulfation of steroids. XIX. Cortisol sulfotransferase activity, glucocorticoid sulfotransferases, and tyrosine aminotransferase induction in chicken, gerbil, and hamster liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steroid sulfotransferase 2A1 gene transcription is regulated by steroidogenic factor 1 and GATA-6 in the human adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Regulation of rat hepatic sulfotransferase gene expression by glucocorticoid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a sensitive and selective method for the quantitative analysis of cortisol, cortisone, prednisolone and prednisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Cortisol Sulfate in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Abstract

Cortisol, the primary glucocorticoid in humans, is a well-characterized modulator of central nervous system (CNS) function, exerting its effects through genomic and non-genomic pathways via glucocorticoid (GR) and mineralocorticoid (MR) receptors. However, its sulfated metabolite, cortisol sulfate (B86663), remains a largely enigmatic player in neurophysiology. This technical guide synthesizes the current, albeit limited, understanding of cortisol sulfate's physiological role within the CNS. We delve into its putative synthesis, distinct binding properties that differentiate it from cortisol, and the potential, yet unconfirmed, signaling pathways it may engage. Drawing parallels with other well-studied sulfated neurosteroids, we explore its hypothetical functions in neuronal excitability. This guide also presents available quantitative data, details relevant experimental methodologies, and provides schematic diagrams to illuminate the known and hypothesized pathways. The significant knowledge gaps are highlighted, underscoring the need for further research to unlock the therapeutic potential of targeting cortisol sulfate metabolism and signaling in the CNS.

Introduction: Beyond Cortisol

The actions of cortisol in the brain, ranging from the regulation of the stress response to the modulation of synaptic plasticity and cognition, are extensively documented.[1][2][3][4][5][6][7] Cortisol, a lipophilic molecule, readily crosses the blood-brain barrier to interact with its intracellular receptors.[4][6] The sulfation of steroids, a common metabolic pathway, typically increases their water solubility and facilitates their elimination. However, in the context of neuroactive steroids like dehydroepiandrosterone (B1670201) sulfate (DHEAS) and pregnenolone (B344588) sulfate (PregS), sulfation can confer unique biological activities, often distinct from their unsulfated precursors.[8][9][10][11][12][13] This raises the critical question: is cortisol sulfate merely an inactive metabolite, or does it possess a unique physiological role in the central nervous system?

This guide will explore the nascent evidence suggesting the latter, positioning cortisol sulfate as a molecule of interest for neuropharmacology and drug development.

Synthesis and Metabolism of Cortisol Sulfate in the CNS

The conversion of cortisol to cortisol sulfate is catalyzed by sulfotransferase enzymes (SULTs). The key enzyme implicated in the sulfation of hydroxysteroids is SULT2A1, also known as dehydroepiandrosterone sulfotransferase (DHEA-ST).[14][15][16]

Key Points:

-

SULT2A1 Expression: SULT2A1 is highly expressed in the adrenal glands and liver.[14] Its expression has also been detected in the human brain, although some reports conflict on its abundance.[8] The presence of SULT2A1 in the CNS is a prerequisite for the local synthesis of cortisol sulfate.

-

Substrate Specificity: As its common name suggests, SULT2A1 shows a preference for DHEA.[17] While it is known to sulfate various steroids and bile acids, its specific activity and efficiency with cortisol as a substrate require further characterization.[14][15][18]

-

Desulfation: The reverse reaction, the hydrolysis of steroid sulfates back to their unconjugated form, is catalyzed by the enzyme steroid sulfatase (STS). STS is present in the brain, including at the blood-brain barrier, suggesting a potential for local regulation of active steroid levels.[9]

The interplay between SULT2A1 and STS could, in theory, create a dynamic system for regulating the balance between cortisol and cortisol sulfate within specific brain regions.

Diagram: Putative Synthesis and Metabolism of Cortisol Sulfate

Caption: Putative metabolic pathway of cortisol sulfate in the CNS.

A Divergent Path: Receptor Binding

The most compelling evidence for a unique role for cortisol sulfate comes from binding studies. Unlike cortisol, which has a high affinity for both GR and MR, cortisol-21-sulfate does not appear to bind to these classical corticosteroid receptors.[19][20]

Instead, research has shown that cortisol-21-sulfate binds preferentially to an intracellular transcortin-like binder .[19][20] Transcortin, also known as corticosteroid-binding globulin (CBG), is the primary transport protein for cortisol in the plasma.[21] The identification of an intracellular binder with similar properties within a target tissue (bovine aorta in the original study) suggests a mechanism of action for cortisol sulfate that is entirely distinct from the genomic and non-genomic pathways of cortisol.

Implications:

-

No Direct Genomic Effects: By not binding to GR or MR, cortisol sulfate is unlikely to directly regulate gene transcription in the way that cortisol does.

-

Novel Signaling Pathway: The binding to an intracellular transcortin-like protein implies a novel, yet uncharacterized, signaling cascade. The downstream effects of this binding event are currently unknown.

Diagram: Cortisol vs. Cortisol Sulfate Receptor Interaction

Caption: Differential receptor binding of cortisol and cortisol sulfate.

Hypothesized Physiological Roles: Clues from Other Neurosteroids

In the absence of direct studies on the neurophysiological effects of cortisol sulfate, we can draw plausible hypotheses from the known actions of other sulfated neurosteroids, such as DHEAS and PregS. These molecules are potent modulators of key ligand-gated ion channels in the CNS.

-

GABA-A Receptor Modulation: DHEAS and PregS are known to be negative allosteric modulators of the GABA-A receptor, thereby reducing its inhibitory function and leading to increased neuronal excitability.[8][9][22][23] It is conceivable that cortisol sulfate could share this property, acting as an excitatory neurosteroid. In contrast, cortisol itself can have biphasic effects on GABA-A receptors and can rapidly reduce GABAergic activity.[1][24][25][26]

-

NMDA Receptor Modulation: Sulfated neurosteroids can also modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity.[11][27][28][29][30][31] PregS, for instance, can potentiate NMDA receptor currents.[10][27][30] If cortisol sulfate acts similarly, it could play a role in learning and memory processes.

-

Neuroprotection: DHEAS has been suggested to have neuroprotective properties, potentially by counteracting the neurotoxic effects of excess cortisol.[5][12][32] The opposing actions of cortisol and DHEAS have led to the proposal that the cortisol/DHEAS ratio is a key indicator of "functional hypercortisolism".[5][33] It is an open and critical question whether cortisol sulfate aligns with the effects of cortisol or acts in opposition, similar to DHEAS.

Quantitative Data

A significant challenge in defining the role of cortisol sulfate in the CNS is the lack of robust quantitative data. While methods for measuring various neurosteroids in brain tissue and cerebrospinal fluid (CSF) exist, cortisol sulfate is not typically included in these analyses.[34][35] The table below summarizes relevant data for cortisol and DHEAS to provide context.

Table 1: Cortisol and DHEAS Concentrations in Human CSF and Blood

| Analyte | Compartment | Concentration Range | Notes | Reference |

| Cortisol | CSF | ~1.5 - 10 ng/mL | Proportional level in CSF is ~5.8% of that in blood. | [34][35] |

| Cortisol | Blood (Plasma) | ~50 - 250 ng/mL | Varies with circadian rhythm. | [34][35] |

| DHEAS | CSF | ~0.1 - 2 ng/mL | Proportional level in CSF is ~0.15% of that in blood. | [34][35] |

| DHEAS | Blood (Plasma) | ~350 - 4800 ng/mL | Declines significantly with age. | [34][35] |

Note: The concentrations are approximate and can vary significantly based on age, sex, time of day, and analytical method.

The extremely low penetration of DHEAS into the CSF compared to cortisol suggests that sulfated steroids may have limited access to the CNS from the periphery, reinforcing the potential importance of local synthesis.[34][35]

Experimental Protocols

Protocol 1: Quantification of Cortisol Sulfate in Brain Tissue by LC-MS/MS

This protocol is a generalized procedure based on methods used for other neurosteroids.[34][36]

Objective: To extract and quantify endogenous cortisol sulfate from post-mortem human brain tissue.

Methodology:

-

Tissue Homogenization:

-

Accurately weigh frozen brain tissue (~100 mg) from a specific region (e.g., hippocampus, frontal cortex).

-

Homogenize the tissue in a 2:1 mixture of methanol (B129727) and water containing an internal standard (e.g., deuterated cortisol sulfate).

-

-

Lipid and Protein Precipitation:

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis MAX SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with an aqueous solution to remove impurities.

-

Elute the steroid sulfates with an acidic methanol solution.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Use a suitable C18 column for chromatographic separation.

-

Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for cortisol sulfate and the internal standard.

-

-

Quantification:

-

Construct a standard curve using known concentrations of cortisol sulfate.

-

Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Protocol 2: Competitive Binding Assay for Cortisol Sulfate

This protocol is a conceptual workflow based on the description provided by Turkson et al. (1990).[19][20]

Objective: To determine the binding specificity of cortisol sulfate to intracellular receptors.

Methodology:

-

Cytosol Preparation:

-

Homogenize fresh CNS tissue in a buffer solution (e.g., Tris-HCl with molybdate (B1676688) to stabilize receptors).

-

Prepare a cytosolic fraction by ultracentrifugation to remove nuclei and mitochondria.

-

-

Competitive Binding:

-

Incubate aliquots of the cytosol with a low concentration of radiolabeled cortisol sulfate (e.g., [³H]cortisol sulfate).

-

In parallel incubations, include increasing concentrations of unlabeled competitors:

-

Cortisol sulfate (for homologous competition)

-

Cortisol

-

Dexamethasone (a specific GR agonist)

-

Aldosterone (B195564) (a specific MR agonist)

-

RU-28362 (another specific GR agonist)

-

-

-

Separation of Bound and Free Ligand:

-

After incubation, separate the protein-bound radioligand from the free radioligand using a method like dextran-coated charcoal adsorption, which binds the free steroid.

-

Centrifuge and measure the radioactivity in the supernatant (representing the bound fraction).

-

-

Data Analysis:

-

Plot the percentage of specifically bound radioligand against the concentration of the unlabeled competitor.

-

Determine the concentration of each competitor required to displace 50% of the bound radiolabeled cortisol sulfate (IC₅₀).

-

A high affinity for unlabeled cortisol sulfate and low affinity for cortisol, dexamethasone, and aldosterone would confirm specific binding to a non-GR, non-MR site.

-

Diagram: Experimental Workflow for Binding Assay

Caption: Workflow for a competitive binding assay.

Conclusion and Future Directions

The physiological role of cortisol sulfate in the central nervous system is a nascent field with more questions than answers. The available evidence compellingly suggests that it is not merely an inactive metabolite of cortisol. Its unique binding to an intracellular transcortin-like protein, rather than to classical glucocorticoid or mineralocorticoid receptors, indicates a distinct and unexplored mechanism of action.

Key knowledge gaps that require urgent attention from the research community include:

-

Direct Neurophysiological Effects: Electrophysiological studies are needed to determine if cortisol sulfate modulates neuronal excitability and synaptic transmission, particularly at GABA-A and NMDA receptors.

-

Signaling Pathway Elucidation: The downstream signaling cascade following the binding of cortisol sulfate to its intracellular binder must be identified. This is crucial for understanding its cellular function.

-

Quantitative Mapping: A comprehensive quantitative analysis of cortisol sulfate concentrations across different brain regions, in both healthy and diseased states, is essential.

-

Behavioral Studies: In vivo studies are required to understand the impact of cortisol sulfate on behavior, cognition, and the stress response.

-

Role in Pathology: Given the link between dysregulated cortisol and various neuropsychiatric and neurodegenerative disorders, the role of the cortisol/cortisol sulfate ratio in these conditions warrants investigation.

Unraveling the mysteries of cortisol sulfate could open new avenues for therapeutic intervention in a wide range of CNS disorders. Its unique pharmacology suggests that it may be possible to selectively modulate its pathways without directly interfering with the essential functions of cortisol, offering a potentially more targeted and safer approach for future drug development.

References

- 1. Cortisol: a potent biphasic modulator at GABAA-receptor complexes in the guinea pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. research.rug.nl [research.rug.nl]

- 4. researchgate.net [researchgate.net]

- 5. Cortisol and dehydroepiandrosterone sulfate in patients with schizophrenia spectrum disorders with respect to cognitive performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cortisol fluctuations relate to interictal epileptiform discharges in stress sensitive epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of cortisol on the excitability of the rat muscle fibre membrane and neuromuscular transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuropsychopharmacological properties of neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Steroid Sulfation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Relevance of Neuroactive Steroids in Schizophrenia, Depression, and Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neurosteroid Transport in the Brain: Role of ABC and SLC Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroactive Steroids: Receptor Interactions and Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bile salt sulfotransferase - Wikipedia [en.wikipedia.org]

- 15. SULT2A1 sulfotransferase family 2A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 16. genecards.org [genecards.org]

- 17. Frontiers | SULT2A1 Gene Copy Number Variation is Associated with Urinary Excretion Rate of Steroid Sulfates [frontiersin.org]

- 18. Identification and characterization of two amino acids critical for the substrate inhibition of human dehydroepiandrosterone sulfotransferase (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. GABA-A receptor modulating steroids in acute and chronic stress; relevance for cognition and dementia? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cortisol-21-sulfate (FS) is a specific ligand for intracellular transcortin: demonstration of three types of high affinity corticosteroid binders in bovine aortic cytosol by a combined use of FS and RU 28362 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Transcortin - Wikipedia [en.wikipedia.org]

- 22. Modulation of recombinant GABA(A) receptors by neurosteroid dehydroepiandrosterone sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The reciprocal regulation of stress hormones and GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cortisol-induced effects on human cortical excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mechanisms for establishment of GABA signaling in adrenal medullary chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Stress hormone rapidly tunes synaptic NMDA receptor through membrane dynamics and mineralocorticoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The mineralocorticoid receptor and extra-synaptic NMDA receptor in the lateral habenula involve in the vulnerability to early life stress in the maternal separation model - PMC [pmc.ncbi.nlm.nih.gov]

- 32. asu.elsevierpure.com [asu.elsevierpure.com]

- 33. mdpi.com [mdpi.com]

- 34. Neurosteroid quantification in human brain regions: comparison between Alzheimer's and nondemented patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. academic.oup.com [academic.oup.com]

- 36. Quantitative and Qualitative Analysis of Neurotransmitter and Neurosteroid Production in Cerebral Organoids during Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Cortisol sulfate sodium as a specific ligand for intracellular transcortin

An In-depth Technical Guide: Cortisol Sulfate (B86663) Sodium as a Specific Ligand for Intracellular Transcortin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cortisol sulfate sodium as a specific ligand for intracellular transcortin, also known as corticosteroid-binding globulin (CBG). While the systemic role of transcortin in transporting glucocorticoids is well-established, its intracellular functions are less understood. The discovery of cortisol sulfate as a specific ligand that preferentially binds to intracellular transcortin over glucocorticoid and mineralocorticoid receptors has provided a valuable tool for investigating these functions.[1][2] This document details the current understanding of this specific binding interaction, presents methodologies for its study, and explores potential downstream signaling pathways. It is important to note that while the specificity of this interaction is documented, detailed quantitative binding data and fully elucidated signaling pathways remain areas of active research.

Introduction: The Significance of Intracellular Transcortin and its Ligand